Sulfacetamide Sodium

Ophthalmic formulation Aqueous solubility Drug delivery

Formulating high-concentration ophthalmic solutions (>10% w/v) with standard sulfonamides often fails due to solubility limits. Sulfacetamide Sodium (CAS 6209-17-2) directly addresses this bottleneck. - Enables 10%, 15%, and 30% w/v ophthalmic solutions via ~50 mg/mL aqueous solubility at pH 7.4-a 7.5-fold increase over the free acid. - Withstands dry heat sterilization at 160°C for 120 min without degradation, simplifying aseptic manufacturing workflows. - Uniquely solubilizes trimethoprim for stable aqueous combination formulations (3.0% sulfacetamide / 0.15% trimethoprim). USP/EP compendial-grade material with identity tests that specifically differentiate it from sulfadiazine, sulfamerazine, and sulfamethazine.

Molecular Formula C8H11N2NaO4S
Molecular Weight 254.24 g/mol
CAS No. 6209-17-2
Cat. No. B1239812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfacetamide Sodium
CAS6209-17-2
SynonymsAcetopt
Acetylsulfanilamide
AK Sulf
AK-Sulf
Albucid
Antébor
Belph 10
Belph-10
Bleph
Ceta Sulfa
Cetamide
Colircusi Sulfacetamida
Coliriocilina Sulfacetam
Isopto Cetamide
Sodium Sulamyd
Sulamyd, Sodium
Sulf 10
Sulf-10
Sulfacetam, Coliriocilina
Sulfacetamida, Colircusi
Sulfacetamide
Sulfacetamide Monosodium Salt
Sulfacetamide Sodium
Sulfacetamide, Monosodium Salt, Anhydrous
Sulfacil
Sulfacyl
Sulfair
Sulphacetamide
Molecular FormulaC8H11N2NaO4S
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+]
InChIInChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1
InChIKeyIHCDKJZZFOUARO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfacetamide Sodium: Chemical Class and Physical Properties


Sulfacetamide Sodium (CAS 6209-17-2) is the monohydrate sodium salt of sulfacetamide, a sulfonamide antibacterial agent that acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA) in the folic acid synthesis pathway . The compound appears as a white or yellowish-white crystalline powder with a molecular weight of 254.24 g/mol (monohydrate form) [1]. It demonstrates high aqueous solubility, being freely soluble in water but only slightly soluble in anhydrous ethanol [1]. The anhydrous form (CAS 127-56-0) has a molecular weight of 236.23 g/mol [2]. Pharmacopoeial specifications require an assay content between 99.0% and 101.0% (calculated on the anhydrous basis) [1].

High-solubility sulfonamide salt Enables high-concentration ophthalmic formulation research and aqueous drug delivery studies.
Compendial-grade identity profile Supports pharmacopoeial QC workflows and differentiation from structurally related sulfonamides.

Sulfacetamide Sodium Substitution Limitations


While sulfonamides as a class share a common mechanism of action and broadly similar antibacterial spectra [1], sulfacetamide sodium possesses a unique combination of physicochemical and formulation properties that materially differentiate it from other sulfonamide analogs. Its exceptionally high aqueous solubility at physiological pH (approximately 50 mg/mL at pH 7.4) enables high-concentration ophthalmic formulations (10%, 15%, and 30% solutions) that are not feasible with less soluble sulfonamide sodium salts. Furthermore, the compound exhibits specific ocular contact time characteristics that vary with formulation concentration [2]. Critically, the sodium salt form provides distinct identification characteristics that differentiate it from structurally related sulfonamides such as sulfadiazine, sulfamerazine, and sulfamethazine via specific pharmacopoeial tests [3]. These formulation-critical and analytical distinctions mean that substitution with a generic sulfonamide analog may compromise both the manufacturability of high-concentration solutions and the ability to meet compendial identity specifications.

01 Solubility-driven formulation concentrations may not transfer to less soluble sulfonamide sodium salts.
02 Ocular contact time characteristics can differ; substitution may alter research exposure profiles.
03 Compendial identification tests specifically distinguish this salt from sulfadiazine, sulfamerazine, and sulfamethazine.

Sulfacetamide Sodium: Quantitative Differentiation Evidence


Aqueous Solubility vs. Free Sulfacetamide

Sulfacetamide sodium exhibits markedly higher aqueous solubility compared to its free acid counterpart (sulfacetamide) at physiologically relevant pH, a property that directly enables high-concentration ophthalmic solution formulations. At pH 7.4, sulfacetamide sodium achieves solubility of approximately 50 mg/mL in water , whereas free sulfacetamide requires 150 parts of water (approximately 6.7 mg/mL) for dissolution [1].

Solubility vs Free Acid
Reported
Sulfacetamide Na ~50 mg/mL
vs
Free acid ~6.7 mg/mL
~7.5× higher at pH 7.4
Supports high-concentration ophthalmic formulation research.
Water as solvent; physiological pH context.
Ophthalmic formulation Aqueous solubility Drug delivery

Dry Heat Sterilization vs. Gentamicin Sulfate

Under identical dry heat sterilization conditions, sulfacetamide sodium demonstrates superior thermal stability and physical integrity compared to gentamicin sulfate, another bactericidal agent used in pharmaceutical formulations. When subjected to a sterilization cycle of 160°C for 120 minutes in a moisture-permeable sterilization pouch, sulfacetamide sodium maintained its physical properties with no signs of degradation over a three-month post-sterilization period [1]. In contrast, gentamicin sulfate exhibited visible physical degradation from white to yellow powder under all cycles and containers tested, with an approximate 10.0% loss in active content after identical sterilization at 160°C for 120 minutes in a sealed nylon pouch with nitrogen atmosphere [1].

Dry Heat Stability
Head-to-head
Sulfacetamide Na No degradation
vs
Gentamicin sulfate ~10% content loss
Sustained integrity at 160°C/120 min
Informs aseptic processing research for ophthalmic products.
Moisture-permeable pouch; 3‑month post‑sterilization observation.
Aseptic processing Terminal sterilization API stability

Trimethoprim Solubility Enhancement vs. Other Sulfonamides

Sulfacetamide sodium exhibits a unique and unexpected property relative to other sulfonamides: it does not form an insoluble complex with trimethoprim in aqueous media and actually functions as a solubilizing agent for trimethoprim. In contrast, it is well-documented that trimethoprim typically forms insoluble complexes when combined with other sulfonamides (such as sulfamethoxazole) in aqueous media, representing a significant formulation barrier [1]. The patent discloses that sodium sulfacetamide enables preparation of aqueous pharmaceutical compositions containing 3.0% (w/v) sodium sulfacetamide and 0.15% (w/v) trimethoprim at a mildly acidic pH, with the sodium sulfacetamide actively improving the aqueous solubility of trimethoprim [1].

Trimethoprim Complexation
Class-level
Sulfacetamide Na Soluble complex
vs
Other sulfonamides Insoluble precipitate
Enables 0.15% trimethoprim in 3.0% Na sulfacetamide
Enables trimethoprim combination formulation research.
Aqueous, mildly acidic pH; ophthalmic/otic context.
Synergistic formulation Trimethoprim Antimicrobial combination

MIC Against Key Pathogens

In para-aminobenzoic acid (PABA)-free media, sulfacetamide sodium demonstrates quantifiable minimum inhibitory concentrations (MIC) against key target pathogens commonly implicated in ophthalmic and cutaneous infections. The MIC against Escherichia coli and Staphylococcus aureus was determined to be between 20 and 50 μg/mL [1]. Effective therapeutic concentrations were established at 50 μg/mL [1]. Broadly, depending on bacterial species, effective sodium sulfacetamide concentrations range from 0.006% to 6.4% .

MIC Baseline
Reported
20–50 μg/mL
Against E. coli, S. aureus (PABA‑free media)
Supports antimicrobial susceptibility study design.
Broader effective range 0.006%–6.4% across species.
Minimum inhibitory concentration Antibacterial activity Susceptibility testing

Preservative System: Thimerosal-EDTA vs. Paraben

The antimicrobial efficacy of 10% sodium sulfacetamide solutions varies significantly depending on the preservative system employed. Thimerosal-preserved sulfacetamide solutions containing EDTA demonstrate greater effectiveness against Pseudomonas aeruginosa, Serratia marcescens, Staphylococcus epidermidis, and Candida albicans than comparable paraben-preserved solutions [1]. Furthermore, the addition of EDTA improves the kill rate, though not the MIC, against Pseudomonas, Serratia, and Candida species regardless of the preservative used [1]. The combination of a steroid with sulfacetamide does not affect its antimicrobial activity [1].

Preservative Kill Rate
Head-to-head
Thimerosal‑EDTA Higher kill rate
vs
Paraben Lower effectiveness
Against P. aeruginosa, S. marcescens, S. epidermidis, C. albicans
Formulation-specific preservative selection influences antimicrobial efficacy profile.
EDTA improved kill rate regardless of preservative; steroid co‑formulation did not alter activity.
Antimicrobial preservation Ophthalmic formulation Kill rate

Sulfacetamide Sodium: Key Application Scenarios


High-Concentration Ophthalmic Solution Manufacturing

Sulfacetamide sodium is the sulfonamide of choice for manufacturing high-concentration ophthalmic solutions (10%, 15%, and 30% w/v). This application is enabled by its 7.5-fold higher aqueous solubility at physiological pH relative to free sulfacetamide [1], allowing formulation concentrations that are not achievable with the free acid form. The compound's solubility of approximately 50 mg/mL at pH 7.4 supports both standard 10% ophthalmic solutions and higher-strength 15% and 30% formulations, with ocular contact time extending to 30 minutes, 2 hours, and 5.5 hours respectively after single application .

Aseptic Manufacturing and Component Sterilization

Sulfacetamide sodium is suitable for dry heat sterilization in moisture-permeable pouches, a critical process consideration for aseptic manufacturing of sterile ophthalmic and topical products. Evidence demonstrates that the compound maintains physical properties with no signs of degradation for three months following sterilization at 160°C for 120 minutes [1]. This contrasts with other bactericidal agents such as gentamicin sulfate, which exhibits approximately 10% content loss and visible color degradation under identical conditions [1], informing API selection for products requiring component sterilization prior to aseptic compounding.

Trimethoprim-Sulfonamide Synergistic Combination Product Development

Sulfacetamide sodium uniquely enables aqueous trimethoprim-sulfonamide combination formulations for ophthalmic and otic use. Unlike other sulfonamides that form insoluble complexes with trimethoprim, sulfacetamide sodium acts as a solubilizing agent, enabling preparation of stable aqueous compositions containing 3.0% sodium sulfacetamide and 0.15% trimethoprim [1]. This formulation-enabling property provides a distinct advantage for developing synergistic antimicrobial combination products targeting ocular and otic infections.

Analytical Quality Control: Compendial Identity

Sulfacetamide sodium possesses pharmacopoeial identity tests that specifically differentiate it from structurally related sulfonamides. USP Identification Test B distinguishes sulfacetamide sodium from sulfadiazine, sulfamerazine, and sulfamethazine based on the oily liquid condensate (acetamide odor) produced upon heating, versus the solid sublimates of the comparator sulfonamides [1]. USP Identification Test E further distinguishes it from sulfamethoxypyridazine via formaldehyde reaction producing a white precipitate that turns orange on standing [1]. These analytical distinctions are critical for quality control laboratories performing compendial identity verification.

Application
Selection Property
Validation Focus
Ophthalmic formulation research
Aqueous solubility advantage
Concentration-dependent formulation feasibility
Aseptic processing research
Thermal stability profile
Post‑sterilization integrity verification
Trimethoprim combination formulation research
Trimethoprim solubilization capability
Complexation‑free aqueous formulations
Compendial identity QC
Specific pharmacopoeial identification tests
Differentiation from sulfonamide analogs

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